
2-((3-(3-Chloro-4-fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(cyanomethyl)-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((3-(3-Chloro-4-fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(cyanomethyl)-N-phenylacetamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinazolinone core, which is known for its diverse biological activities. The presence of chloro and fluoro substituents on the phenyl ring, along with the thioether and cyanomethyl groups, contribute to its unique chemical properties.
Preparation Methods
The synthesis of 2-((3-(3-Chloro-4-fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(cyanomethyl)-N-phenylacetamide typically involves multiple steps. One common synthetic route starts with the preparation of the quinazolinone core, followed by the introduction of the chloro and fluoro substituents. The thioether linkage is then formed, and finally, the cyanomethyl and phenylacetamide groups are added. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.
Substitution: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions, where nucleophiles like amines or thiols replace the halogens.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s quinazolinone core is known for its antimicrobial, antitumor, and anti-inflammatory properties, making it a candidate for drug development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It can be used in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of 2-((3-(3-Chloro-4-fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(cyanomethyl)-N-phenylacetamide involves its interaction with specific molecular targets. The quinazolinone core can inhibit enzymes or receptors involved in disease pathways. For example, it may inhibit kinases or proteases, leading to the disruption of cellular signaling and growth. The chloro and fluoro substituents can enhance binding affinity and specificity to the target molecules .
Comparison with Similar Compounds
When compared to other quinazolinone derivatives, 2-((3-(3-Chloro-4-fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(cyanomethyl)-N-phenylacetamide stands out due to its unique substituents and functional groups. Similar compounds include:
4(3H)-Quinazolinone: Known for its broad applications, including antimalarial and antitumor activities.
3-Chloro-4-fluorophenyl isocyanate: Used in the synthesis of various pharmaceuticals and agrochemicals.
Trifluoromethylpyridines: Key intermediates in the synthesis of pesticides and pharmaceuticals.
Properties
Molecular Formula |
C24H16ClFN4O2S |
|---|---|
Molecular Weight |
478.9 g/mol |
IUPAC Name |
2-[3-(3-chloro-4-fluorophenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(cyanomethyl)-N-phenylacetamide |
InChI |
InChI=1S/C24H16ClFN4O2S/c25-19-14-17(10-11-20(19)26)30-23(32)18-8-4-5-9-21(18)28-24(30)33-15-22(31)29(13-12-27)16-6-2-1-3-7-16/h1-11,14H,13,15H2 |
InChI Key |
LWZMSJJBCIPGGR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(CC#N)C(=O)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC(=C(C=C4)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


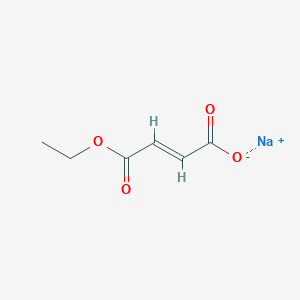
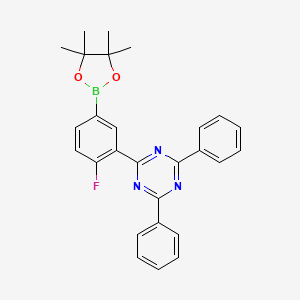
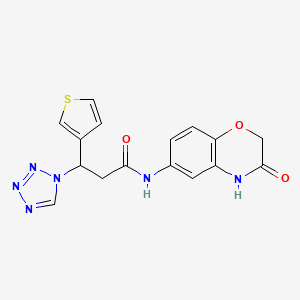
![Ethyl (7-(benzyloxy)-5-(phenylethynyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carbonyl)glycinate](/img/structure/B13352399.png)
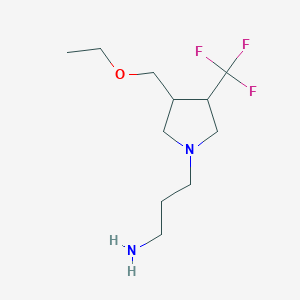
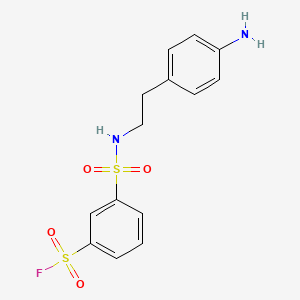
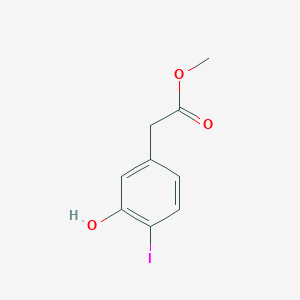
(2,4,6-trimethylphenyl)silane](/img/structure/B13352429.png)
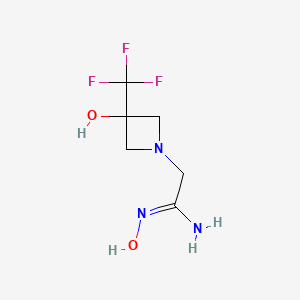
![11-Nitro-7H-benzo[de]anthracen-7-one](/img/structure/B13352442.png)
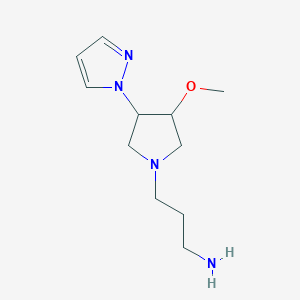
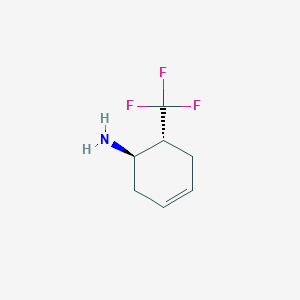
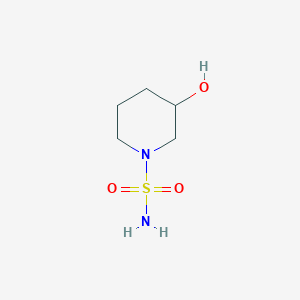
![6-(2,5-Dichlorophenyl)-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13352453.png)
